Ammonium N-(2-carboxyethyl)-N-dodecyl-beta-alaninate
Description
Ammonium N-(2-carboxyethyl)-N-dodecyl-beta-alaninate (CAS 94023-57-1) is an amphoteric surfactant derived from beta-alanine, featuring a dodecyl (C12) hydrophobic chain and a carboxyethyl hydrophilic group, with an ammonium counterion . Its structure enables dual functionality as a cationic and anionic surfactant, depending on pH, making it effective in emulsification, foaming, and cleansing applications. The compound is a white crystalline powder soluble in water and organic solvents, offering versatility in formulations requiring pH stability and compatibility with diverse solvents .
Properties
CAS No. |
94023-57-1 |
|---|---|
Molecular Formula |
C18H41N3O4 |
Molecular Weight |
363.5 g/mol |
IUPAC Name |
diazanium;3-[2-carboxylatoethyl(dodecyl)amino]propanoate |
InChI |
InChI=1S/C18H35NO4.2H3N/c1-2-3-4-5-6-7-8-9-10-11-14-19(15-12-17(20)21)16-13-18(22)23;;/h2-16H2,1H3,(H,20,21)(H,22,23);2*1H3 |
InChI Key |
OEYISMOCJILKRY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCN(CCC(=O)[O-])CCC(=O)[O-].[NH4+].[NH4+] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ammonium N-(2-carboxyethyl)-N-dodecyl-beta-alaninate typically involves the reaction of dodecylamine with beta-alanine in the presence of a carboxyethylating agent such as 3-chloropropionic acid. The reaction is carried out in an aqueous solution with sodium hydroxide as a catalyst. The resulting product is then quaternized using an appropriate alkylating agent, such as 2,3-epoxypropyl trialkyl ammonium chloride, under basic conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous stirring and controlled temperature conditions to ensure high yield and purity. The final product is purified through crystallization or distillation techniques to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
Ammonium N-(2-carboxyethyl)-N-dodecyl-beta-alaninate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of carboxylic acids and other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ammonium group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like halides, thiols, and amines are commonly used in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids and aldehydes.
Reduction: Amines and alcohols.
Substitution: Various substituted ammonium compounds.
Scientific Research Applications
Ammonium N-(2-carboxyethyl)-N-dodecyl-beta-alaninate has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in the synthesis of nanoparticles and as a phase transfer catalyst in organic reactions.
Biology: Employed in the study of membrane proteins and as a component in cell lysis buffers.
Medicine: Investigated for its antimicrobial properties and potential use in drug delivery systems.
Industry: Utilized in the formulation of detergents, emulsifiers, and antistatic agents
Mechanism of Action
The mechanism of action of Ammonium N-(2-carboxyethyl)-N-dodecyl-beta-alaninate involves its interaction with cell membranes. The long hydrophobic dodecyl chain integrates into the lipid bilayer, disrupting membrane integrity and leading to cell lysis. The carboxyethyl group enhances its solubility and interaction with polar molecules, facilitating its use in various applications .
Comparison with Similar Compounds
Structural and Functional Differences
The compound’s performance is influenced by its alkyl chain length, substituents, and counterion. Below is a comparative analysis with key analogs:
Table 1: Structural and Functional Comparison
Key Findings
Counterion Impact
- Ammonium vs. Sodium Salts : The ammonium counterion enhances solubility in polar solvents and improves compatibility with cationic formulations, whereas sodium salts (e.g., 14960-06-6) are preferred in neutral to alkaline environments, such as cosmetics and pharmaceuticals, due to their stability and mildness .
- Disodium Variants : Longer alkyl chains (e.g., 9-octadecenyl in 93982-27-5) increase hydrophobicity, enhancing micelle formation for industrial-grade emulsifiers .
Alkyl Chain Modifications
- C12 vs. C18 Chains : Shorter chains (C12) improve water solubility and foaming capacity, ideal for detergents. Longer chains (C18) enhance oil-binding and emulsification stability, suited for heavy-duty applications .
- Functionalized Chains : Hydroxy or oxo groups (e.g., 70521-73-2, 50695-81-3) introduce hydrogen bonding, improving biocompatibility for personal care or drug delivery .
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